molecular formula C14H15ClN4O3 B605696 Avadomide hydrochloride CAS No. 1398053-45-6

Avadomide hydrochloride

Cat. No.: B605696
CAS No.: 1398053-45-6
M. Wt: 322.75 g/mol
InChI Key: BVJRNKXVSYLNFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avadomide hydrochloride is a novel, small molecule that modulates cereblon, a protein involved in the ubiquitin-proteasome system. This compound exhibits potential antineoplastic, antiangiogenic, and immunomodulatory activities. It is primarily investigated for its efficacy in treating various types of cancer, including diffuse large B-cell lymphoma and multiple myeloma .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of avadomide hydrochloride involves multiple steps, starting with the preparation of the core quinazolinone structure. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:

Chemical Reactions Analysis

Key Reaction Steps:

  • Formation of Quinazolinone Core :
    • 4-Aminobenzoic acid derivatives react with isothiocyanates (e.g., ethyl isothiocyanate) in ethanol under basic conditions (Et₃N) to form thiourea intermediates .
    • Cyclization using POCl₃ or other chlorinating agents yields 2,4-dichloroquinazoline derivatives .
  • Amidation with Piperidine-2,6-dione :
    • 2,4-Dichloroquinazoline intermediates react with 3-aminopiperidine-2,6-dione HCl under reflux conditions in ethanol to form the piperidine-linked quinazolinone scaffold .
    • Critical reagents: Ethyl chloroformate for mixed anhydride formation, followed by nucleophilic substitution .
  • Hydrochloride Salt Formation :
    • Avadomide freebase is treated with HCl in a polar solvent (e.g., ethanol) to yield the hydrochloride salt .

Example Reaction Scheme:

StepReagents/ConditionsProduct
Thiourea FormationEthyl isothiocyanate, Et₃N, ethanol, reflux4-(3-Ethylthioureido)benzoic acid
CyclizationPOCl₃, reflux2,4-Dichloroquinazoline
Amidation3-Aminopiperidine-2,6-dione HCl, ethanol, refluxAvadomide freebase
Salt FormationHCl, ethanolThis compound

Degradation and Stability

This compound undergoes pH-dependent degradation, with stability challenges under acidic or alkaline conditions:

Stability Highlights:

  • Hydrolytic Degradation :
    • The piperidine-2,6-dione ring is susceptible to hydrolysis, forming open-chain carboxylic acid derivatives .
    • Degradation accelerates at pH < 3 or pH > 8, with t₁/₂ of ~4 hours in 0.1N HCl .
  • Thermal Stability :
    • Stable at 25°C for 24 months in solid form but degrades at >40°C .
ConditionDegradation PathwayMajor Degradants
Acidic (pH 1–3)Hydrolysis of piperidine ring3-(5-Amino-2-methyl-4-oxoquinazolin-3-yl)glutaric acid
Alkaline (pH 8–10)Deamination of quinazolinone3-(2-Methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione

Interaction with Biological Targets

This compound binds cereblon (CRBN), inducing proteasomal degradation of transcription factors Aiolos/Ikaros:

Mechanistic Insights:

  • Cereblon Binding :
    • Avadomide forms a ternary complex with CRBN and DDB1, enhancing ubiquitination of Aiolos/Ikaros .
    • Structural studies (PDB: 6CX4) show hydrogen bonding between the piperidine-dione carbonyl and CRBN residues (His353, Trp386) .
  • Pharmacodynamic Effects :
    • Degradation of Aiolos in peripheral B-cells (59% reduction at 5 hours post-dose) .
    • Activation of IFN-γ (185% increase) and IL-2 (300% increase) in T-cells .

Analytical Characterization

Critical physicochemical properties of this compound:

PropertyValueMethod/Source
Molecular Weight322.75 g/molPubChem CID 60199173
Solubility>10 mg/mL in DMSODrugBank
pKa4.2 (piperidine NH), 9.8 (quinazolinone NH)Predicted via ALOGPS
LogP0.06PubChem

Reaction Optimization Challenges

  • Yield Limitations :
    • Low yields (~35%) in amidation steps due to steric hindrance at the quinazolinone C3 position .
    • Use of microwave-assisted synthesis improves cyclization efficiency (yield: 65%) .
  • Impurity Control :
    • Major impurities: Unreacted 3-aminopiperidine-2,6-dione (<0.5%) and hydrolyzed degradants (<0.2%) .

Scientific Research Applications

Avadomide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Avadomide hydrochloride exerts its effects by binding to cereblon, a substrate receptor in the cullin-4 RING E3 ubiquitin ligase complex. This binding promotes the recruitment and subsequent proteasomal degradation of hematopoietic transcription factors Aiolos and Ikaros. The degradation of these transcription factors leads to:

Comparison with Similar Compounds

Uniqueness of Avadomide Hydrochloride:

Biological Activity

Avadomide hydrochloride, also known as CC-122, is a novel cereblon E3 ligase modulator (CELMoD) that has gained attention for its potential therapeutic applications in oncology, particularly in hematologic malignancies such as diffuse large B-cell lymphoma (DLBCL). This article provides a comprehensive overview of the biological activity of avadomide, including its mechanisms of action, preclinical and clinical findings, and implications for treatment.

Avadomide exerts its biological effects primarily through its interaction with cereblon, a component of the cullin 4 E3 ubiquitin ligase complex. Upon binding to cereblon, avadomide promotes the ubiquitination and subsequent degradation of hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This degradation leads to:

  • Decreased proliferation of malignant B cells.
  • Increased apoptosis in these cells.
  • Enhanced activation of T cells and natural killer (NK) cells, which are crucial components of the immune response .

Preclinical Studies

Preclinical studies have demonstrated that avadomide has significant antitumor activity across various DLBCL cell lines, including both activated B-cell-like (ABC) and germinal center B-cell-like (GCB) subtypes. Notably, avadomide has shown greater potency compared to lenalidomide, another CELMoD agent, by inducing more substantial degradation of Aiolos and Ikaros and enhancing tumor cell apoptosis .

Table 1: Comparison of Avadomide and Lenalidomide

FeatureAvadomide (CC-122)Lenalidomide
MechanismCereblon modulatorCereblon modulator
PotencyHigherModerate
Target Cell TypesABC & GCB DLBCLPrimarily ABC DLBCL
Induces ApoptosisYesYes
T-cell ActivationSignificantModerate

Clinical Findings

Avadomide has been evaluated in several clinical trials for its efficacy in treating relapsed or refractory DLBCL. A notable phase I study reported that avadomide monotherapy demonstrated an overall response rate (ORR) of 28%, with a complete response (CR) rate of 9% among treated patients. The study also indicated that the recommended phase II dose was 3 mg administered on a 5/7-day schedule .

Case Study Insights

  • Patient Demographics : In a multicenter trial involving patients with relapsed/refractory DLBCL, 14 patients were treated with avadomide.
  • Safety Profile : The treatment was generally well tolerated, with a low incidence of discontinuations due to adverse events. However, dose adjustments were necessary for some patients due to mild side effects such as edema .
  • Biomarker Analysis : Peripheral blood samples showed a significant reduction in Aiolos levels post-treatment, indicating effective target engagement. Additionally, T-cell activation was evidenced by increased secretion of cytokines such as IL-2 and IFN-γ .

Pharmacodynamics and Immune Modulation

Avadomide not only targets malignant cells but also modulates the immune system:

  • T-cell Activation : Increased levels of activated T-cells were observed within two weeks of treatment initiation. Specifically, memory and activated CD8+ T-cells increased by 214% and 111%, respectively .
  • Cytokine Release : The drug significantly upregulated cytokine production, which is essential for enhancing immune responses against tumors .
  • NK Cell Activity : Avadomide has been shown to activate NK cells, contributing to antibody-dependent cell-mediated cytotoxicity against tumor cells .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of avadomide hydrochloride in inducing tumor cell apoptosis, and how can this mechanism be experimentally validated?

Avadomide binds to cereblon, recruiting transcription factors Aiolos and Ikaros to the Cullin-4 RING E3 ubiquitin ligase complex, leading to their ubiquitination and proteasomal degradation . This degradation derepresses interferon-stimulated genes (e.g., DDX58, IRF7) and enhances IL-2 production, promoting T-cell activation . To validate this:

  • Use Western blotting to confirm degradation of Aiolos/Ikaros.
  • Perform RNA sequencing to assess IFN pathway activation.
  • Measure IL-2 levels via ELISA in T-cell co-culture assays .

Q. How should researchers select appropriate in vitro models to study avadomide’s efficacy in gemcitabine-resistant pancreatic ductal adenocarcinoma (PDAC)?

Use PDAC cell lines with validated gemcitabine resistance (e.g., MiaPaCa2-derived GR clones) . Key steps:

  • Establish resistance by prolonged gemcitabine exposure and verify via IC50 assays .
  • Compare avadomide-induced apoptosis in resistant vs. parental lines using Annexin V/PI staining .
  • Validate NF-κB pathway inhibition via Western blot (e.g., reduced p65 phosphorylation) .

Q. What experimental parameters are critical for assessing avadomide’s immunomodulatory effects in preclinical models?

  • Flow cytometry to quantify CD4+/CD8+ T-cell proliferation and NK cell activation markers (e.g., CD69).
  • Cytokine profiling (e.g., IL-2, IFN-γ) in serum or tumor microenvironments using multiplex assays.
  • In vivo validation via syngeneic mouse models with immune checkpoint inhibitor combinations .

Advanced Research Questions

Q. How can contradictory results between in vitro and in vivo efficacy data for avadomide be systematically addressed?

Discrepancies may arise due to pharmacokinetic differences (e.g., oral bioavailability) or immune microenvironment interactions. Mitigation strategies:

  • Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with target engagement.
  • Use orthotopic PDAC models to better mimic tumor-stroma interactions.
  • Analyze tumor-infiltrating lymphocytes (TILs) post-treatment via immunohistochemistry .

Q. What methodologies are recommended to investigate avadomide’s role in overcoming tumor microenvironment (TME)-driven resistance?

  • Single-cell RNA sequencing to map stromal and immune cell heterogeneity in treated vs. untreated TME.
  • Co-culture assays with cancer-associated fibroblasts (CAFs) to assess avadomide’s impact on stromal-mediated drug resistance.
  • Evaluate metabolic adaptations via seahorse assays (e.g., glycolysis/OXPHOS shifts) .

Q. How should researchers design experiments to evaluate avadomide’s synergy with other cereblon-targeting agents (e.g., PROTACs)?

  • Combinatorial dose-response matrices (e.g., avadomide + PROTAC) to calculate synergy scores (e.g., Chou-Talalay method).
  • Assess cereblon occupancy and degradation kinetics via cellular thermal shift assays (CETSA) .
  • Validate in vivo using patient-derived xenografts (PDXs) with sequential dosing schedules .

Q. Data Analysis and Interpretation

Q. What statistical approaches are optimal for analyzing avadomide-induced cell cycle arrest (e.g., G0/G1 phase accumulation)?

  • Flow cytometry data : Use non-parametric tests (e.g., Mann-Whitney U) for small sample sizes; ANOVA for multi-group comparisons.
  • Normalize cell cycle distributions to untreated controls and calculate fold changes.
  • Pair with live-cell imaging to track real-time cell cycle progression .

Q. How can researchers resolve conflicting data on avadomide’s impact on NF-κB signaling across different cancer types?

  • Conduct pathway enrichment analysis (e.g., GSEA) to identify context-dependent regulatory nodes.
  • Compare basal NF-κB activity across models using luciferase reporter assays .
  • Investigate crosstalk with alternative pathways (e.g., JAK/STAT) via phosphoproteomics .

Q. Experimental Design Considerations

Q. What controls are essential when evaluating avadomide’s off-target effects in cereblon-deficient models?

  • Include cereblon-knockout cell lines (CRBN⁻/⁻) to confirm on-target activity.
  • Use inert analogs (e.g., avadomide derivatives with cereblon-binding mutations) as negative controls.
  • Validate specificity via rescue experiments (e.g., Aiolos/Ikaros overexpression) .

Q. How can researchers optimize dosing regimens for avadomide in immunocompetent vs. immunocompromised mouse models?

  • In immunocompetent models: Use adaptive dosing based on CD8+ T-cell expansion (monitored via flow cytometry).
  • In immunocompromised models (e.g., NSG mice): Focus on direct tumor-killing effects via bioluminescence imaging .
  • Perform toxicokinetic studies to identify maximum tolerated doses (MTD) without immunosuppression .

Properties

CAS No.

1398053-45-6

Molecular Formula

C14H15ClN4O3

Molecular Weight

322.75 g/mol

IUPAC Name

3-(5-amino-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione;hydrochloride

InChI

InChI=1S/C14H14N4O3.ClH/c1-7-16-9-4-2-3-8(15)12(9)14(21)18(7)10-5-6-11(19)17-13(10)20;/h2-4,10H,5-6,15H2,1H3,(H,17,19,20);1H

InChI Key

BVJRNKXVSYLNFD-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N.Cl

Canonical SMILES

CC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CC 122 HCl;  CC-122;  CC122, Avadomide HCl;  Avadomide hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

DL-Histidine
DL-Histidine
DL-Histidine
Avadomide hydrochloride
DL-Histidine
Avadomide hydrochloride
DL-Histidine
Avadomide hydrochloride
DL-Histidine
DL-Histidine
Avadomide hydrochloride
DL-Histidine
Avadomide hydrochloride
DL-Histidine
Avadomide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.